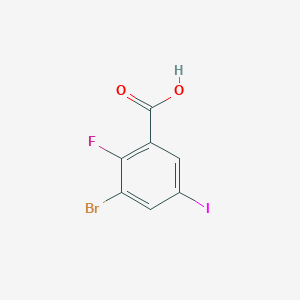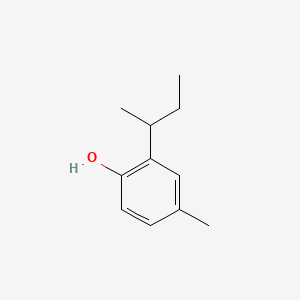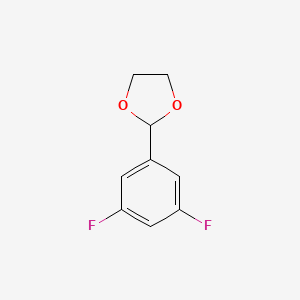![molecular formula C16H11NSe B13975554 12H-benzo[b]phenoselenazine CAS No. 64050-25-5](/img/structure/B13975554.png)
12H-benzo[b]phenoselenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-benzo[b]phenoselenazine: is an organoselenium compound characterized by a fused ring structure incorporating selenium This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[b]phenoselenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of (2-nitrobenzene)phenyl selenide in the presence of a reducing agent such as triphenylphosphine in an organic solvent under nitrogen atmosphere . This reaction facilitates the formation of the selenazine ring system.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for scalability, efficiency, and cost-effectiveness. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12H-benzo[b]phenoselenazine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides or amines.
Scientific Research Applications
12H-benzo[b]phenoselenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities due to the unique properties imparted by selenium.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 12H-benzo[b]phenoselenazine involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific proteins or enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Phenoxazine: Similar structure but contains oxygen instead of selenium.
Phenothiazine: Contains sulfur instead of selenium.
Phenazine: Lacks the selenium atom but shares a similar fused ring structure.
Uniqueness: 12H-benzo[b]phenoselenazine is unique due to the presence of selenium, which imparts distinct chemical reactivity and biological activity compared to its oxygen, sulfur, or nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
CAS No. |
64050-25-5 |
|---|---|
Molecular Formula |
C16H11NSe |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
12H-benzo[b]phenoselenazine |
InChI |
InChI=1S/C16H11NSe/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H |
InChI Key |
CZWCOYRTSIEFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4[Se]3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)









